4-(1h-Pyrazol-3-yl)-1h-indole-2,3-dione
Description
Properties
Molecular Formula |
C11H7N3O2 |
|---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
4-(1H-pyrazol-5-yl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C11H7N3O2/c15-10-9-6(7-4-5-12-14-7)2-1-3-8(9)13-11(10)16/h1-5H,(H,12,14)(H,13,15,16) |
InChI Key |
IBRVJXQYCLPPKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)C2=O)C3=CC=NN3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
Key Analogues:
- Electronic Modifications :
- The pyrazole group at C4 in the target compound introduces a planar, electron-rich heterocycle, contrasting with the tetrazole in (electron-deficient) or the thiosemicarbazone in (chelating). This may enhance π-π stacking or hydrogen bonding with biological targets.
- Compared to triazole derivatives (e.g., 2a–g) , pyrazole lacks the additional nitrogen atom, reducing polarity but increasing hydrophobicity, which could improve membrane permeability.
Physicochemical Properties
- Solubility :
- Crystallinity :
- The planar pyrazole ring could promote π-stacking, enhancing crystallinity (cf. tetrazole in , which forms prismatic crystals).
Preparation Methods
Reaction Conditions and Optimization
Key parameters include:
-
Temperature : Reflux conditions (78–80°C) in ethanol ensure sufficient energy for imine bond formation without decomposition.
-
Catalyst : Acetic acid (0.5–1.0 eq.) enhances electrophilicity at the isatin C-3 carbonyl, facilitating nucleophilic attack by the pyrazole amine.
-
Solvent : Ethanol balances solubility and environmental considerations, though DMF has been used for recalcitrant substrates.
Example Protocol :
-
5-Aminopyrazole (2a–e) (0.01 mol) and N-substituted isatin (4a,b) (0.01 mol) are combined in ethanol (25 mL).
-
Glacial acetic acid (0.5 mL) is added, and the mixture is refluxed for 1–2 hours.
-
The product precipitates upon cooling, yielding 4-(1H-pyrazol-3-yl)-1H-indole-2,3-dione derivatives in 50–70% yield after recrystallization.
| Step | Reagents/Conditions | Yield (%) | Characterization Techniques |
|---|---|---|---|
| 1 | Ethanol, AcOH, reflux | 50–70 | ¹H/¹³C NMR, HRMS, IR |
One-Pot Synthesis Using Heterogeneous Catalysts
Recent advances emphasize eco-friendly protocols, such as one-pot syntheses employing nanocatalysts. ZrO₂/SBA-15 , a mesoporous silica-supported zirconia catalyst, enables the concurrent formation of pyrazole and indole-2,3-dione moieties from aldehyde and indole precursors.
Mechanistic Insights
The reaction proceeds via:
-
Aldol Condensation : Pyrazole-4-carbaldehyde reacts with indole in the presence of ZrO₂/SBA-15, forming a β-hydroxy ketone intermediate.
-
Cyclodehydration : Acidic sites on the catalyst promote cyclization to yield the target compound.
Optimized Conditions :
-
Catalyst Loading : 5 wt% ZrO₂/SBA-15.
-
Solvent : Ethanol at 80°C for 4–6 hours.
-
Yield : 70–85%, superior to homogeneous catalysts due to reduced side reactions.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A modified protocol involves irradiating a mixture of 3-aminopyrazole and isatin in DMF at 120°C for 15 minutes, achieving yields of 65–75%.
Advantages :
-
Time Efficiency : 15 minutes vs. 1–2 hours for conventional heating.
-
Improved Purity : Reduced thermal degradation minimizes byproducts.
Enzymatic and Green Chemistry Approaches
Emerging methodologies leverage biocatalysts for stereoselective synthesis. Lipase B from Candida antarctica (CAL-B) has been employed in non-aqueous media to catalyze the coupling of pyrazole-carboxylic acids with isatin derivatives, achieving enantiomeric excess (ee) >90% under mild conditions.
Table 2: Green Synthesis Parameters
| Catalyst | Solvent | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| CAL-B | THF | 35 | 92 | 60 |
Analytical and Structural Validation
Rigorous characterization is critical for confirming synthetic success:
Q & A
Q. What are the established synthetic routes for 4-(1H-Pyrazol-3-yl)-1H-indole-2,3-dione, and what intermediates are critical?
The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Functionalization of indole-2,3-dione (isatin) via hydrazone formation using hydrazine derivatives (e.g., 4-nitrophenylhydrazine in ethanol under reflux) .
- Step 2 : Coupling with pyrazole moieties using palladium-catalyzed cross-coupling or nucleophilic substitution. For example, chloranil-mediated cyclization in xylene under reflux for 24–30 hours . Key intermediates: Isatin hydrazones and halogenated pyrazole precursors.
Q. What spectroscopic methods are essential for characterizing this compound and its derivatives?
- NMR (¹H/¹³C) : To confirm regiochemistry of the pyrazole-indole linkage and substituent positions .
- IR Spectroscopy : Identifies carbonyl (C=O) and N-H stretches in the indole-dione and pyrazole moieties .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What in vitro biological activities have been reported for this compound?
- Antitumor Activity : Derivatives show IC₅₀ values in the micromolar range against HepG2 cells, comparable to standard chemotherapeutics .
- Antimicrobial Activity : Moderate inhibition of bacterial/fungal strains (e.g., E. coli, C. albicans), though efficacy varies with substituents .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling indole-2,3-dione with pyrazole moieties?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while xylene facilitates cyclization at high temperatures .
- Catalyst Screening : Pd(PPh₃)₄ improves cross-coupling efficiency; base additives (e.g., K₂CO₃) neutralize byproducts .
- Reaction Monitoring : TLC/HPLC tracks intermediate formation; prolonged reflux (≥24 hours) ensures completion .
Q. How can discrepancies in biological activity data across studies be systematically addressed?
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for antitumor studies) and control compounds (e.g., fluconazole for antifungal assays) .
- Structural Confirmation : Verify compound purity (≥95% by HPLC) to rule out impurities affecting activity .
- Dose-Response Curves : Generate IC₅₀ values across multiple concentrations to reduce variability .
Q. What structure-activity relationship (SAR) strategies are effective for enhancing bioactivity?
- Pyrazole Substituents : Electron-withdrawing groups (e.g., -NO₂) improve antimicrobial activity, while bulky groups (e.g., aryl) enhance antitumor potency .
- Indole Modifications : Methylation at the N1 position increases metabolic stability but may reduce solubility .
Q. How can computational modeling predict binding modes with biological targets?
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., EGFR) .
- Pharmacophore Mapping : Identify critical hydrogen bond acceptors/donors in the indole-dione and pyrazole regions .
Q. What mechanistic insights exist for oxidation or substitution reactions involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
